Trichoclin
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
9-[(Z)-4-hydroxy-3-methylbut-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-10(9-17)4-6-20-16-14-12(5-7-19-14)8-11-2-3-13(18)21-15(11)16/h2-5,7-8,17H,6,9H2,1H3/b10-4- |
InChI Key |
SYEZZRGTJNNHEL-WMZJFQQLSA-N |
Isomeric SMILES |
C/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CO |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CO |
Origin of Product |
United States |
Iv. Chemical Synthesis and Derivatization of Trichoclin and Its Analogs
Total Synthesis Approaches to Furocoumarin Core Structures
Furocoumarins, the structural class to which Trichoclin belongs, are tricyclic compounds comprising a furan (B31954) ring fused to a coumarin (B35378) moiety. The synthesis of the furocoumarin core can be achieved through various approaches, primarily involving the construction of the furan ring onto a pre-existing coumarin scaffold, the formation of the pyrone ring on a benzofuran, or the simultaneous formation of both heterocyclic rings around a central benzene (B151609) unit. nih.govmdpi.com
One traditional and widely used method for preparing furocoumarins involves building the furan ring onto the coumarin moiety. nih.govjocpr.com This often utilizes hydroxycoumarins as starting materials, which undergo condensation reactions with furan ring precursors through different routes. nih.gov A common technique involves the reaction of hydroxycoumarin with a halo ketone in the presence of a base like potassium carbonate, followed by cyclization using polyphosphoric acid (PPA). nih.govjocpr.com Modifications of this method, including the use of microwaves in the absence of a solvent, have also been employed. nih.gov
Another strategy analogous to the biosynthetic pathway involves converting a starting hydroxycoumarin into the corresponding allylic ether. nih.gov This ether then undergoes a Claisen rearrangement followed by cyclization to form the furan ring. nih.gov The introduction of the allyl group can be achieved by reacting hydroxycoumarin with an allylic halide in the presence of potassium carbonate. nih.gov More recently, Mitsunobu conditions employing allylic alcohols have been used to prevent allyl rearrangement before ether formation. nih.gov
Recent advances in furocoumarin synthesis include iron-catalyzed relay annulation protocols utilizing oxime esters and 4-hydroxycoumarins as starting materials. This method allows for the simultaneous formation of two carbon-carbon and one carbon-oxygen bond, as well as two rings in a single step, yielding structurally diverse furocoumarins. acs.org
The core structures of common naturally occurring furocoumarins, such as psoralen (B192213) (linear) and angelicin (B190584) (angular), serve as foundational scaffolds for the synthesis of more complex derivatives like this compound. mdpi.comjocpr.com
Synthetic Strategies for this compound's Side Chain
Specific detailed synthetic strategies for the side chain of this compound are not extensively described in the available search results focusing solely on the chemical compound. However, the structure of this compound suggests that its side chain is attached to the furocoumarin core. General approaches for attaching isoprenoid or related side chains to coumarin or furocoumarin scaffolds in natural product synthesis often involve prenylation or alkylation reactions.
Biosynthetic pathways of furanocoumarins, from which this compound is derived, involve the prenylation of umbelliferone (B1683723) (a coumarin derivative). mdpi.comwikipedia.org This prenylation typically occurs at specific positions on the aromatic ring, followed by cyclization and further modifications to form the furan ring and any attached side chains. mdpi.com While this describes the natural process, it informs potential synthetic strategies involving the introduction of the side chain precursor at an appropriate stage of the synthesis, either before or after the formation of the furocoumarin core.
Given the limited specific information on this compound's side chain synthesis, synthetic routes would likely explore methods for selectively introducing the characteristic side chain structure onto a pre-formed furocoumarin core or incorporating it during the construction of the core itself.
Semi-Synthesis of this compound Derivatives and Related Compounds
Semi-synthesis involves using a naturally occurring compound as a starting material for the synthesis of derivatives. While detailed semi-synthesis of this compound itself is not widely reported in the provided results, semi-synthesis approaches have been applied to related furocoumarins. For instance, the semi-synthesis of (+)-heraclenol acetate (B1210297), a furocoumarin derivative, has been described starting from (−)-heraclenol. nih.govscispace.comunica.it This process involved acetylation of the hydroxyl group using acetic anhydride (B1165640) in pyridine. nih.govscispace.comunica.it
The isolation of this compound from natural sources, such as Trichocline incana, provides a potential starting material for semi-synthetic modifications. dntb.gov.ua Semi-synthesis could involve targeted chemical reactions on the isolated this compound molecule to alter its side chain or modify positions on the furocoumarin core, leading to the generation of novel derivatives.
Research mentioning this compound in the context of semi-synthesis often appears in studies focusing on the isolation and structural elucidation of natural products, followed by limited modifications or the study of related compounds. dntb.gov.uaunica.it For example, studies on Magydaris pastinacea have led to the isolation of coumarins, including compounds structurally related to this compound, and have involved semi-synthesis of some derivatives for biological evaluation. nih.govscispace.comunica.itunica.it
Targeted Chemical Modifications for Lead Optimization Studies
Targeted chemical modifications of furocoumarins are often undertaken to explore structure-activity relationships and optimize their biological properties. While specific details on targeted modifications for this compound lead optimization are not extensively detailed in the search results, general strategies for modifying furocoumarins for lead optimization studies are relevant.
Modifications can involve alterations to the furan ring, the coumarin moiety, or any attached side chains. These modifications aim to influence factors such as solubility, metabolic stability, target binding affinity, and selectivity. For furocoumarins, common modifications include:
Alkylation or Alkoxylation: Introducing alkyl or alkoxy groups at various positions on the aromatic rings can alter lipophilicity and electronic properties. Examples include naturally occurring methoxypsoralens like bergapten (B1666803) (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), and dimethoxypsoralens like isopimpinellin (B191614) (4,9-dimethoxypsoralen). mycocentral.eufishersci.cathegoodscentscompany.comsigmaaldrich.comeasychem.orgwikipedia.orgguidetoimmunopharmacology.orgnih.govnih.govwikipedia.orguni.lumassbank.eufishersci.camitoproteome.org
Halogenation: Introducing halogen atoms can impact electronic distribution and metabolic fate.
Introduction of Polar Groups: Adding hydroxyl, carboxyl, or amino groups can enhance water solubility and introduce sites for further conjugation.
Modification of Side Chains: If a side chain is present, like in this compound, modifications to its length, branching, or functional groups can significantly affect interaction with biological targets.
V. Structure Activity Relationship Sar Studies of Trichoclin and Its Analogs
Design and Synthesis of Trichoclin Analogs for SAR Analysis
The design and synthesis of this compound analogs are critical steps in delineating its SAR. This process typically involves modifying specific functional groups or the core furocoumarin scaffold of this compound to understand their contribution to biological activity mdpi.comrsc.org. This compound has been identified as an (E)-8-(3-methyl-4-hydroxy-2-butenyloxy)-psoralen, a furocoumarin isolated from Trichocline incana. Its structure features a psoralen (B192213) core with a substituted allyloxy side chain at the C-8 position researchgate.netresearchgate.net.
The synthesis of this compound itself and its analogs often involves multi-step organic chemistry procedures. For instance, the side chain of this compound was confirmed by synthesis researchgate.net. Analogs can be designed by altering the length, branching, saturation, or functionalization of this side chain, or by introducing substituents onto the psoralen ring system. Semi-synthetic approaches can also be employed, using naturally isolated this compound or related furocoumarins as starting materials for chemical modifications mdpi.com.
Research on coumarin (B35378) derivatives, a broader class that includes furocoumarins, provides insights into synthetic strategies applicable to this compound analogs. For example, studies have described the synthesis of coumarin derivatives through alkylation and acetylation reactions researchgate.net. The synthesis of imperatorin (B1671801) analogs, another furocoumarin, has been carried out using imperatorin and xanthotoxin as substrates, followed by in vitro evaluation of their anticholinesterase activities researchgate.net. These examples highlight typical synthetic routes and evaluation methods used in furocoumarin SAR studies.
Correlation of Structural Features with Biological Activity Profiles
Correlating specific structural features of this compound and its analogs with their biological activity profiles is the core of SAR analysis. This involves testing the synthesized analogs in various biological assays and comparing their potency and efficacy to the parent compound nih.gov. The biological activities of furocoumarins are diverse and can include enzyme inhibition, DNA intercalation, and photosensitization latoxan.comresearchgate.netctdbase.org.
Studies on coumarin derivatives have shown that structural variations significantly impact their biological effects. For instance, in the context of inhibiting tumor-associated carbonic anhydrases (CA IX and CA XII), the nature of the substituent at the C-8 position of 8-O-monosubstituted furocoumarins was found to be important tandfonline.com. The presence of a 2,3-dihydroxy-3-methylbutyl moiety, as in S-heraclenol, elicited a better inhibitory profile towards hCA IX tandfonline.com. Acetylation of S-heraclenol to (+)-S-heraclenol acetate (B1210297) led to a reduction in inhibitory effects but an increase in selectivity towards hCA IX over hCA XII tandfonline.com. Another analog, E-5-methoxy-trichoclin, which contains the same side chain as this compound but with an additional methoxyl group at position 5, also showed a strong inhibitory effect towards CA XII tandfonline.com.
These findings suggest that modifications to the side chain and the addition of substituents on the psoralen core can modulate the biological activity and selectivity of furocoumarins. Analyzing the activity data of a series of this compound analogs with systematic structural changes allows researchers to identify which parts of the molecule are essential for a particular activity and which modifications can enhance or diminish it.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furocoumarins
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the biological activity of a series of compounds to their molecular descriptors mdpi.comresearchgate.net. For furocoumarins, QSAR models can help predict the activity of new, unsynthesized analogs and provide insights into the physicochemical properties that govern their biological interactions nih.govingentaconnect.com.
QSAR analysis typically involves calculating a variety of descriptors that represent the structural, physicochemical, and electronic properties of the molecules nih.govingentaconnect.com. These descriptors can include parameters like lipophilicity (logP), molecular volume, molecular weight, molecular surface area, polar surface area, and electronic properties such as minimal electrostatic potential and HOMO energy nih.govingentaconnect.com.
Studies on furocoumarin derivatives have successfully employed QSAR to understand their biological activities. For example, QSAR analysis has been used to examine the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A (CYP3A) activities nih.govingentaconnect.com. These studies found that molecular characteristics including lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability were significantly related to the inhibitory potency nih.govingentaconnect.com. QSAR models have also been developed for predicting the efficiency of triplet state generation by furocoumarins, a property relevant to their photosensitizing activity researchgate.net. These models correlated triplet state formation with descriptors such as T1 triplet state energy researchgate.net.
By applying QSAR methods to this compound and its analogs, researchers can develop predictive models that can guide the design of new compounds with improved activity or desired properties.
Molecular Docking and Computational Studies of this compound-Target Interactions
Molecular docking and other computational studies are powerful tools for investigating the potential interactions between this compound or its analogs and their biological targets at a molecular level mdpi.comopenaccessjournals.com. These in silico methods can predict binding poses, estimate binding affinities, and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that drive the formation of the ligand-receptor complex openaccessjournals.commdpi.com.
For this compound, which is a furocoumarin, potential biological targets could include enzymes, DNA, or other proteins involved in various biological pathways. Molecular docking studies can help elucidate the likely binding site and the specific amino acid residues or DNA bases that interact with this compound or its analogs.
While direct molecular docking studies specifically on this compound were not extensively detailed in the provided search results, studies on related coumarins and furocoumarins offer relevant examples. Molecular docking has been used to study the interaction of coumarin derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing binding poses within the active sites mdpi.comresearchgate.net. Docking studies have also been employed to investigate the interaction of furocoumarins with tumor-associated carbonic anhydrases, providing insights into the binding modes and helping to rationalize observed inhibitory activities tandfonline.com. These studies often involve docking the ligand into the active site of a known protein structure (obtained, for example, from the Protein Data Bank) and analyzing the resulting interactions and scoring functions researchgate.netmdpi.com.
Computational studies, including molecular dynamics simulations, can further complement docking results by providing information about the stability of the ligand-receptor complex over time and the conformational changes that may occur upon binding researchgate.net. By combining experimental biological data with molecular docking and computational studies, researchers can develop a comprehensive understanding of how this compound and its analogs interact with their biological targets, which is essential for rational drug design.
Vi. Mechanistic Investigations of Trichoclin S Biological Activities
Cellular and Molecular Targets of Trichoclin Action
Studies have aimed to identify the specific cellular and molecular components with which this compound interacts to exert its biological effects. This includes examining its ability to inhibit enzyme activity and its influence on various signaling cascades within cells.
Enzyme Inhibition Studies
Enzyme inhibition studies are a crucial aspect of understanding the molecular mechanisms of this compound. These studies assess the compound's ability to bind to and reduce the activity of specific enzymes, which can provide insights into its potential therapeutic applications or toxicological profiles.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes vital for the breakdown of the neurotransmitter acetylcholine (B1216132). upol.czmdpi.compsu.edu Inhibition of these enzymes can lead to an increase in acetylcholine levels, impacting neurological function. psu.edu Research has investigated the potential of this compound and its derivatives to inhibit cholinesterase activity. An ethyl acetate (B1210297) extract containing this compound angelate exhibited considerable enzyme inhibition potential on acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net Specifically, this extract showed inhibition percentages of 99.08 ± 0.79 % for acetylcholinesterase and 100 % for butyrylcholinesterase. researchgate.net Another study investigated this compound angelate's inhibitory effects on AChE and BuChE using the Ellman method and molecular docking. researchgate.net
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govscispace.com Human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII) are of particular interest due to their association with tumors and their restricted expression in normal tissues. nih.govscispace.comtandfonline.com Inhibitors selective for hCA IX and XII are being explored as potential antitumor agents. nih.govsigmaaldrich.com Studies have shown that certain coumarin (B35378) derivatives, including E-5-methoxy-trichoclin, can inhibit hCA IX and hCA XII. tandfonline.com E-5-methoxy-trichoclin revealed a strong inhibitory effect towards hCA XII with a KI of 63.5 nM. tandfonline.com It was also observed that the introduction of a methoxy (B1213986) group at C-5 in E-trichoclin (compound 4) to yield the methoxy derivative (compound 5, E-5-methoxy-trichoclin) resulted in enhanced inhibitory activity against hCA IX and hCA XII. tandfonline.com Specifically, compared to E-trichoclin, E-5-methoxy-trichoclin showed a 23-fold gain in potency towards the isoform CA XII. tandfonline.com
Data on the inhibition constants (Ki) for E-5-methoxy-trichoclin against hCA IX and hCA XII are presented in the table below:
| Compound | Target Enzyme | Ki (nM) |
| E-5-methoxy-trichoclin | hCA IX | Not specified in snippet |
| E-5-methoxy-trichoclin | hCA XII | 63.5 |
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes involved in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govekb.eg This pathway plays a role in immunosuppression, particularly in the tumor microenvironment. nih.govekb.eg Inhibition of IDO1 and TDO is being investigated as a strategy for cancer immunotherapy. nih.govekb.egnih.gov While the search results discuss IDO1 and TDO inhibitors and the potential of dual inhibition strategies, there is no direct information in the provided snippets explicitly stating that this compound itself inhibits IDO1 or TDO. nih.govekb.egnih.govfrontiersin.orgcrownbio.com The context of these enzymes is provided within the broader discussion of potential enzyme targets in mechanistic investigations.
Investigation of Signaling Pathway Modulation
The modulation of cellular signaling pathways is another area of investigation to understand how this compound exerts its biological effects. Signaling pathways regulate various cellular processes, and their modulation can impact cell growth, differentiation, and survival. While the provided search results mention the modulation of signaling pathways in the context of other compounds or general furanocoumarin activities, there is no specific information directly linking this compound to the modulation of particular signaling pathways. nih.govnih.govresearchgate.netresearchgate.netsbcuyo.org.ar For instance, furanocoumarins in general have been noted to exert antiproliferative activities through the modulation of several molecular pathways, such as the regulation of STAT3, NF-κB, PI3K/AKT, and MAPK expression. researchgate.net However, this is a general observation about furanocoumarins and not a specific finding for this compound.
In Vitro Biological Activity Assessments
In vitro biological activity assessments are conducted to evaluate the effects of this compound on various biological processes using cell cultures or isolated enzymes. These studies provide initial evidence of a compound's potential activities before in vivo testing. Research has explored the in vitro activities of this compound and its derivatives, including enzyme inhibition as detailed above. Additionally, some studies have investigated other in vitro effects. For example, this compound has been included in studies evaluating the phototoxicity of furocoumarins using a human hepatoblastoma cell line (HepG2). thieme-connect.com In this assay, this compound showed phototoxic activity comparable to heraclenol and imperatorin (B1671801), and greater than peucedanin. thieme-connect.com Another study on Coriaria nepalensis isolated coumarins and evaluated their antifungal activities in vitro, although the specific activity of this compound was not detailed in the provided snippet, the study highlights the assessment of antifungal properties as an in vitro biological activity for coumarins. acs.org
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Research into the antiproliferative and cytotoxic effects of furanocoumarins, the class of compounds to which this compound belongs, has been conducted on various cancer cell lines. While direct studies detailing the specific mechanism of action for isolated this compound in cancer cells are limited in the available search results, studies on related compounds provide some context.
One study investigated the cytotoxic effect of several coumarins, including E-5-methoxy-trichoclin (a derivative of this compound), on HeLa cancer cells. tandfonline.comnih.govscispace.com This study provided an IC50 value for E-5-methoxy-trichoclin and discussed its activity in the context of inhibiting carbonic anhydrase isoforms, particularly tumor-associated hCA IX and XII. tandfonline.comnih.govscispace.com However, a detailed mechanism specifically for the cytotoxic effect of E-5-methoxy-trichoclin on HeLa cells, beyond its carbonic anhydrase inhibition, was not extensively described, nor were specific mechanisms for this compound itself.
Studies on other natural compounds and their effects on cancer cell lines highlight various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with essential cellular pathways. tandfonline.comnih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com For example, some compounds have been shown to trigger caspase activation and suppress anti-apoptotic proteins in colon cancer cell lines. researchgate.net Others have demonstrated the ability to induce caspase-independent apoptosis or interfere with tubulin polymerization in breast cancer cell lines. nih.govtasmanmedicaljournal.com While these studies illustrate potential mechanisms for cytotoxic compounds, direct evidence linking these specific pathways to this compound's activity in cancer cells was not found in the provided search results.
Based on the available information, while this compound, as a furanocoumarin, may possess antiproliferative or cytotoxic potential, the precise mechanisms by which isolated this compound exerts these effects in various cancer cell lines require further dedicated investigation.
Antimicrobial and Antifungal Activity Mechanisms
The antimicrobial and antifungal properties of plant extracts containing furanocoumarins, including those from the Trichocline genus, have been explored. One relevant study investigated the photodynamic antifungal activity of extracts from Trichocline sinuata against Candida albicans. researchgate.net Furanocoumarins were detected in the active extracts, and the study indicated that both oxygen-dependent (Type I and Type II) and oxygen-independent photochemical mechanisms were involved in the inactivation of the yeast. researchgate.net Oxygen-dependent mechanisms can involve the generation of reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to microbial cells. researchgate.netnih.gov Oxygen-independent mechanisms may involve the formation of photoadducts with cellular components like DNA. researchgate.net
While this study on Trichocline sinuata extracts suggests that furanocoumarins, including potentially this compound, can contribute to antifungal activity through photodynamic mechanisms, direct studies specifically elucidating the antimicrobial or antifungal mechanisms of isolated this compound in the absence of light or its precise photodynamic mechanism were not detailed in the provided search results.
Research on the mechanisms of action of other antifungal compounds highlights diverse strategies, such as the inhibition of ergosterol (B1671047) biosynthesis, disruption of cell wall and cell membrane integrity, and interference with fungal metabolism. mdpi.comtasmanmedicaljournal.comfrontiersin.orgcreative-biolabs.comnih.govacs.orgresearchgate.net For instance, some antifungal agents target sterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi. frontiersin.orgacs.org Others, like eugenol, have been shown to affect the cell wall and cell membrane of fungi and inhibit ergosterol biosynthesis. nih.gov Chitosan and its derivatives are proposed to exert antifungal activity through their polycationic properties interacting with negatively charged fungal cell membranes. mdpi.com While these mechanisms are relevant to antifungal activity in general, specific evidence demonstrating that isolated this compound utilizes these same mechanisms was not found.
Therefore, while there is an indication of potential antifungal activity related to furanocoumarins from Trichocline species, the specific mechanisms by which isolated this compound exerts antimicrobial or antifungal effects require further dedicated research.
Photoinactivation Mechanisms
The photoinactivation potential of compounds, where light exposure enhances their biological activity, is a significant area of study, particularly in the context of antimicrobial and cytotoxic effects. As mentioned in the previous section, extracts from Trichocline sinuata, containing furanocoumarins, demonstrated photodynamic antifungal activity against Candida albicans. researchgate.net This photoinactivation was shown to involve both oxygen-dependent (Type I and Type II) and oxygen-independent photochemical mechanisms. researchgate.net
In oxygen-dependent mechanisms, a photosensitizer (in this case, likely a furanocoumarin like this compound within the extract) absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species such as singlet oxygen (Type II) or superoxide (B77818) radicals (Type I). researchgate.netnih.gov These ROS can cause oxidative damage to various cellular components, leading to cell death. researchgate.netresearchgate.net Oxygen-independent mechanisms can involve the direct interaction of the excited photosensitizer with biological molecules, leading to the formation of photoadducts, such as cyclobutane (B1203170) dimers in DNA, which can disrupt cellular function. researchgate.net
Given that this compound is a furanocoumarin isolated from a Trichocline species, it is plausible that isolated this compound, upon light irradiation, could act as a photosensitizer and induce photoinactivation through similar oxygen-dependent and/or oxygen-independent mechanisms. However, the available search results describe the photoinactivation mechanisms of the extract and other photosensitizers researchgate.netnih.gov, not specifically the detailed photoinactivation mechanism of isolated this compound. Further studies are needed to confirm and elucidate the specific photochemical pathways involved in the photoinactivation mediated by isolated this compound.
Vii. Advanced Analytical Methodologies in Trichoclin Research
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic methods are fundamental in determining the structural features and conformational preferences of organic compounds. They interact with matter in ways that provide information about the arrangement of atoms and the types of bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the different nuclei within a molecule, most commonly hydrogen (¹H) and carbon (¹³C) nih.gov. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information on the types and chemical environments of protons and carbons. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between nuclei, allowing for the mapping of connectivity and the assignment of signals to specific atoms within the molecular framework nih.gov. These correlations are essential for piecing together the complete structure of a complex molecule nih.gov. While NMR is a standard tool for natural product structure elucidation, specific detailed NMR spectroscopic data for Trichoclin were not available in the consulted search results.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used in MS for organic molecules. Tandem Mass Spectrometry (MS/MS or MS2) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This fragmentation pattern is highly characteristic of the compound's structure and can be used for identification and structural confirmation. Comparing experimental fragmentation patterns to theoretical fragmentation or spectral databases aids in the identification of unknown compounds or the confirmation of known structures. MS is often coupled with chromatographic techniques like HPLC (LC-MS) for the analysis of complex mixtures. While MS is widely used for the characterization of organic compounds, specific detailed mass spectral data or fragmentation patterns for this compound were not available in the consulted search results.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. The UV-Vis spectrum provides information about the presence and extent of conjugated pi systems within a molecule. The wavelength of maximum absorbance (λmax) and the intensity of the absorption can be indicative of specific structural features. UV-Vis detection is also commonly used in conjunction with HPLC for the detection and quantification of analytes that absorb in this region. Specific UV-Vis spectroscopic data for this compound were not available in the consulted search results.
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for the separation of compounds in a mixture, enabling the assessment of purity and the accurate quantification of individual components.
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that involves passing a liquid sample through a column packed with a stationary phase under high pressure. A mobile phase carries the sample through the column, and components of the mixture separate based on their differential interactions with the stationary and mobile phases. HPLC is invaluable for assessing the purity of a compound by separating it from impurities. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound, allowing for quantification. HPLC can be coupled with various detectors, including UV-Vis detectors, diode array detectors (DAD), fluorescence detectors, and mass spectrometers (LC-MS), to provide different types of information about the separated components. HPLC has been employed in the analysis and characterization of this compound. While HPLC is a standard method for purity assessment and quantification, specific detailed HPLC data (e.g., chromatograms, retention times, specific purity percentages) for this compound were not available in the consulted search results beyond the mention of its use.
These advanced analytical methodologies, including NMR, MS, UV-Vis, CD, and HPLC, are indispensable tools in the comprehensive research of chemical compounds like this compound, providing the necessary data for structural confirmation, purity determination, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for separating and identifying volatile and semi-volatile components within complex mixtures chromatographyonline.comnih.govscispace.comthermofisher.com. This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry nih.govscispace.com. In the context of natural product analysis, GC-MS is a valuable tool for the separation and identification of isolated components, particularly those that are volatile, such as essential oils and certain secondary metabolites chromatographyonline.comacs.org.
The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas (like helium) through a capillary column thermofisher.comacs.org. Compounds in the mixture separate based on their boiling points and interactions with the column's stationary phase, eluting at different retention times thermofisher.comacs.org. As each separated compound exits the GC column, it enters the mass spectrometer nih.govscispace.com.
In the mass spectrometer, the molecules are ionized, typically through electron ionization (EI), causing them to break apart into characteristic fragments chromatographyonline.comacs.org. The mass spectrometer then detects and measures the mass-to-charge ratio (m/z) of these fragments and the intact molecular ion acs.org. The resulting mass spectrum serves as a unique fingerprint for the compound scispace.com. Compounds are commonly identified by comparing their retention times and mass spectra to those in extensive databases, such as the National Institute of Standards and Technology (NIST) mass spectral library chromatographyonline.comscispace.comashs.org.
GC-MS has been applied to the analysis of various natural products, including coumarins chromatographyonline.comresearchgate.netmdpi.com. While specific detailed GC-MS data for this compound were not extensively found in the immediate search results, the technique's suitability for analyzing furocoumarins like this compound is evident given their semi-volatile nature. Studies on the metabolome of Citrus limon, which contains coumarins, have utilized SPME/GC-MS for volatile profiling, indicating that compounds like this compound could be detected and analyzed using this method mdpi.com. Similarly, GC-MS analysis is a standard procedure in the study of plant extracts containing diverse secondary metabolites nih.govashs.orgplos.org.
An illustrative example of the type of data obtained from a GC-MS analysis for a natural product compound is shown below. This table presents hypothetical data points, demonstrating how retention time and key mass fragments are used for identification.
| Peak Number | Retention Time (min) | Major Mass Fragments (m/z) | Putative Identification |
| 1 | 8.55 | 105, 131, 161 | Compound A |
| 2 | 12.10 | 81, 120, 202 | Compound B |
| 3 | 15.78 | 103, 145, 216, [M]+ | Furocoumarin-like compound |
This table is purely illustrative and does not represent actual GC-MS data for this compound. Actual identification would involve precise matching with spectral libraries and, ideally, comparison with authentic standards.
Viii. Future Perspectives and Research Avenues for Trichoclin
Untargeted Metabolomics Approaches for Discovery of New Trichoclin-Related Compounds
Untargeted metabolomics is a powerful analytical approach used to comprehensively profile all detectable small molecules (metabolites) in a biological sample. plos.orgnih.gov This technique, typically employing high-resolution mass spectrometry, allows for the discovery of novel compounds and the identification of biomarkers associated with specific biological states or responses to stimuli. plos.orgnih.gov
In the context of a hypothetical compound like this compound, an untargeted metabolomics strategy could be envisioned to discover related natural products. By analyzing the metabolome of the source organism that produces this compound and comparing it under different growth conditions, researchers could identify metabolites with similar mass-to-charge ratios or fragmentation patterns. This comparative analysis can reveal previously uncharacterized derivatives or precursors in the same metabolic pathway, providing a deeper understanding of the compound's natural diversity.
Key Methodologies in Untargeted Metabolomics
| Technique | Description | Potential Application for this compound-Related Discovery |
|---|---|---|
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry offers high sensitivity and separation for complex biological mixtures. | To separate and identify potential this compound analogs from a crude extract of its biological source. |
| Multivariate Data Analysis | Statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to find significant differences between sample groups. | To compare metabolite profiles of a this compound-producing organism grown under different conditions to pinpoint related compounds. |
| Metabolite Databases | Online databases (e.g., KEGG, Metlin) are used to tentatively identify compounds based on their mass and fragmentation spectra. | To match spectral data of unknown compounds to known chemical structures, potentially identifying modifications to a core this compound scaffold. |
Engineering Biosynthetic Pathways for Enhanced Production or Novel Derivatives
Biosynthetic pathway engineering involves the targeted modification of an organism's genetic and enzymatic machinery to increase the production of a desired compound or to create novel, non-natural derivatives. researchgate.net This field combines principles of molecular biology, synthetic biology, and biochemistry to reprogram cellular metabolism. nih.gov
Should the biosynthetic pathway for this compound be identified, several engineering strategies could be employed. To enhance production, researchers might focus on overexpressing rate-limiting enzymes or eliminating competing metabolic pathways. For the creation of novel derivatives, enzymes from other organisms with different substrate specificities could be introduced, or existing enzymes could be mutated. This could lead to this compound analogs with improved bioactivity or different pharmacological properties.
Strategies for Biosynthetic Pathway Engineering
| Strategy | Description | Hypothetical Application to this compound |
|---|---|---|
| Enzyme Overexpression | Increasing the expression of key enzymes in the pathway to boost metabolic flux towards the final product. | Overexpressing a putative synthase or tailoring enzyme in the this compound pathway to increase yields. |
| Pathway Refactoring | Reconstructing natural biosynthetic pathways or designing artificial ones in a heterologous host like E. coli or yeast. | Assembling the this compound biosynthetic genes in a microbial host for scalable and controlled production. |
| Precursor Engineering | Modifying upstream metabolic pathways to increase the supply of essential building blocks for the target molecule. | Engineering the host's primary metabolism to provide more of the specific precursors required for this compound synthesis. |
Interdisciplinary Research in Medicinal Chemistry and Chemical Biology for Target Validation
Target validation is a critical step in drug discovery that confirms a biological target's role in a disease process and its potential to be therapeutically modulated by a drug. nih.govtechnologynetworks.com This process requires an interdisciplinary approach, combining medicinal chemistry to design and synthesize potent and selective molecules, and chemical biology to probe the target's function in cellular and organismal models. youtube.com
For a compound like this compound, if it were found to have a specific biological activity, the first step would be to identify its molecular target. nih.gov Medicinal chemists would then synthesize analogs of this compound to establish a structure-activity relationship (SAR), which helps in understanding how the chemical structure relates to its biological activity. youtube.com Chemical biologists would use these analogs, alongside genetic techniques, to confirm that engaging the identified target with the compound leads to the desired physiological effect, thereby validating it for further drug development. youtube.comnih.gov
Development of Chemical Probes Based on this compound for Biological Pathway Mapping
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. nih.govescholarship.org Developing a probe from a bioactive compound like this compound would involve chemically modifying its structure to incorporate reporter tags, such as fluorescent dyes or biotin, without losing its affinity and selectivity for its biological target.
These probes would be invaluable tools for biological pathway mapping. For instance, a fluorescently-labeled this compound could be used in cellular imaging to visualize the location of its target protein. A biotinylated version could be used in pull-down experiments coupled with mass spectrometry to identify the target protein and its interaction partners. mskcc.org This information is crucial for understanding the compound's mechanism of action and the broader biological context in which its target functions. olemiss.edu
Table of Mentioned Compounds
Since this article discusses general methodologies due to the lack of specific data on "this compound," a table of specific chemical compounds mentioned in the text is not applicable.
Q & A
Q. What spectroscopic techniques are essential for initial characterization of Trichoclin, and how should data interpretation be structured?
Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to assign protons and carbons, supplemented by mass spectrometry (MS) for molecular weight confirmation. For geometric isomerism (e.g., E/Z configuration), ROESY (Rotating-frame Overhauser Effect Spectroscopy) is critical. In this compound, ROESY cross-peaks between the olefinic proton (δ 5.74) and oxymethylene protons (δ 5.05) at 3.2 Å distance confirm the E configuration, while absence of correlation with the methyl group (δ 1.87) at 4 Å further supports this . Compare findings with literature-reported analytical data to validate structural assignments.
Q. How should a preliminary bioactivity study for this compound be designed to ensure methodological rigor?
Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Prioritize in vitro assays (e.g., antimicrobial MIC tests) over complex in vivo models initially.
- Novelty : Target understudied pathways (e.g., non-ribosomal peptide synthetase inhibition) based on structural analogs.
- Relevance : Align with NIH guidelines for preclinical reporting, including detailed statistical methods (e.g., ANOVA for dose-response curves) and replication plans .
Advanced Research Questions
Q. What advanced NMR strategies resolve ambiguities in this compound’s stereochemical configuration?
Methodological Answer: For unresolved stereochemistry, employ:
- ROESY : Detect spatial proximity (<5 Å) between protons. In this compound, the E geometry was confirmed via cross-peaks between δ 5.74 (olefinic H) and δ 5.05 (oxymethylene H) .
- J-based coupling analysis : Measure coupling constants (e.g., J = 7 Hz for trans-configuration).
- Density Functional Theory (DFT) : Simulate NMR chemical shifts for proposed configurations and compare with experimental data.
Q. How can contradictions in this compound’s reported bioactivity be systematically addressed?
Methodological Answer: Apply contradiction analysis frameworks:
- Source Evaluation : Compare experimental conditions (e.g., solvent polarity in bioassays) across studies. For example, DMSO vs. aqueous solutions may alter compound aggregation.
- Meta-Analysis : Use random-effects models to account for heterogeneity in IC50 values, adjusting for publication bias via funnel plots .
- Mechanistic Replication : Redesign assays using orthogonal methods (e.g., SPR instead of fluorescence polarization) to verify target engagement.
Q. What methodologies ensure reproducibility in this compound synthesis and characterization?
Methodological Answer:
- Synthetic Protocols : Document reaction parameters (temperature, catalyst loading) exhaustively. For example, specify inert atmosphere requirements for oxygen-sensitive intermediates.
- Analytical Validation : Include purity data (HPLC ≥95%), HRMS (High-Resolution MS) for exact mass, and elemental analysis.
- Data Transparency : Provide raw NMR/MS files in supplementary materials, adhering to RSC guidelines for "Experimental" sections .
Research Design & Literature Integration
How can researchers identify gaps in this compound-related literature to formulate novel questions?
Methodological Answer:
- Systematic Reviews : Use PRISMA frameworks to map existing studies, highlighting underinvestigated areas (e.g., this compound’s role in quorum sensing).
- Text Mining : Deploy tools like BioBERT to extract entities (genes, pathways) from abstracts and cluster them thematically .
- PICO Framework : Structure questions around Population (specific microbial strains), Intervention (this compound derivatives), Comparison (existing antibiotics), Outcomes (minimum bactericidal concentration).
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 values.
- Error Propagation : Calculate confidence intervals via bootstrapping for small sample sizes.
- Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle synergistic effects in combination therapies .
Academic Writing & Dissemination
Q. How should this compound research be presented to meet journal standards for clarity and impact?
Methodological Answer:
- Figures : Use color-coded structures for clarity (e.g., red for reactive groups) and avoid overcrowding (≤3 compounds per figure) .
- Discussion : Contrast findings with prior work (e.g., compare bioactivity against clavulanic acid derivatives) and explicitly state limitations (e.g., in vitro-to-in vivo translation gaps) .
- Reproducibility : Cite Beilstein Journal guidelines for experimental detail depth, including instrument model numbers and software versions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
